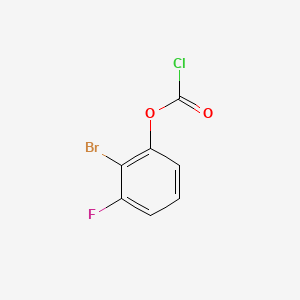

2-Bromo-3-fluorophenyl chloroformate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrClFO2 |

|---|---|

Molecular Weight |

253.45 g/mol |

IUPAC Name |

(2-bromo-3-fluorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H3BrClFO2/c8-6-4(10)2-1-3-5(6)12-7(9)11/h1-3H |

InChI Key |

CILAKVHQLCFUCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 Fluorophenyl Chloroformate

Strategies for the Construction of Substituted Phenol (B47542) Precursors

The critical intermediate required for the synthesis of the target compound is 2-bromo-3-fluorophenol (B45789). Its preparation involves precise control over the introduction of substituents onto the aromatic ring.

A documented route to 2-bromo-3-fluorophenol involves the deprotection of a protected phenol. Specifically, 1-(methoxymethoxy)-2-bromo-3-fluorobenzene can be used as the starting material. The methoxymethyl (MOM) ether serves as a protecting group for the hydroxyl function, which is removed under acidic conditions.

The reaction proceeds by mixing the MOM-protected precursor with isopropanol (B130326) and 6M hydrochloric acid. After stirring for several hours at room temperature, the reaction is worked up by partitioning the mixture between methyl tert-butyl ether and an aqueous solution of sodium hydroxide. The organic layer is then washed, dried, and concentrated. The final purification is achieved through silica (B1680970) gel column chromatography to yield 2-bromo-3-fluorophenol as a colorless oil. chemicalbook.com A notable yield of 84% has been reported for this deprotection step. chemicalbook.com

| Parameter | Details |

| Starting Material | 1-(Methoxymethoxy)-2-bromo-3-fluorobenzene |

| Reagents | Isopropanol, 6M Hydrochloric Acid |

| Reaction Time | 2.5 hours |

| Temperature | Room Temperature |

| Work-up | Partitioning with methyl tert-butyl ether and 5N sodium hydroxide, followed by a brine wash |

| Purification | Silica gel column chromatography |

| Yield | 84% |

| Product | 2-Bromo-3-fluorophenol |

Data sourced from a patent describing the synthesis. chemicalbook.com

The synthesis of polysubstituted phenols like 2-bromo-3-fluorophenol relies on regioselective functionalization techniques. The directing effects of the substituents on the aromatic ring are paramount. The hydroxyl group is a strong activating group and is ortho-, para- directing, while halogens are deactivating yet also ortho-, para- directing. Achieving a specific substitution pattern, such as the 2,3-dihalo arrangement, often requires multi-step strategies.

General approaches for the controlled functionalization of halogen-bearing phenols include:

Electrophilic Aromatic Substitution: The introduction of substituents like bromine or nitro groups can be directed by the existing groups on the phenol ring. google.com For instance, the bromination of 4-fluorophenol (B42351) occurs selectively at the positions ortho to the hydroxyl group. guidechem.com Controlling the regioselectivity in more complex systems can be challenging and may require the use of blocking groups or specific catalysts. researchgate.net

Directed Ortho-Metalation (DoM): This powerful technique involves the deprotonation of a position ortho to a directing group (like a protected hydroxyl group) using a strong base, typically an organolithium reagent. The resulting aryl-metal intermediate can then be quenched with an electrophile (e.g., a bromine source like Br₂) to install a substituent with high regioselectivity. This strategy offers a predictable way to build complex substitution patterns that are not accessible through direct electrophilic substitution. epfl.ch

C–H Functionalization: Modern synthetic methods have increasingly focused on the direct functionalization of C–H bonds. nih.govnih.gov These reactions, often catalyzed by transition metals, can offer novel pathways to functionalize phenols with high selectivity, sometimes bypassing the need for pre-functionalized starting materials or directing groups that require subsequent removal. nih.govnih.gov

Direct Synthesis Routes to 2-Bromo-3-fluorophenyl Chloroformate

Once the 2-bromo-3-fluorophenol precursor is obtained, it is converted to the target chloroformate. This transformation typically involves reaction with phosgene (B1210022) or a safer equivalent.

The most direct method for synthesizing aryl chloroformates is the reaction of the corresponding phenol with phosgene (COCl₂). wikipedia.org This reaction involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the subsequent loss of a proton to yield the chloroformate and hydrogen chloride as a byproduct. wikipedia.org

R-OH + COCl₂ → R-O-COCl + HCl wikipedia.org

The reaction can be performed with or without a solvent. Suitable solvents include aromatic hydrocarbons like toluene (B28343) or xylene, or halogenated hydrocarbons. google.com For less reactive phenols, the reaction may be facilitated by first converting the phenol to its more nucleophilic alkali metal phenoxide salt. google.com The reaction can also be accelerated by the use of catalysts, such as carboxamides like dimethylformamide or certain phosphonium (B103445) salts. google.com Given the high toxicity of phosgene gas, this reaction requires stringent safety precautions and specialized equipment.

Due to the significant hazards associated with phosgene gas, safer liquid or solid alternatives, known as phosgene equivalents, are widely used, especially in laboratory and small-scale production settings. wikipedia.org The most common of these are diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). acs.org

Triphosgene, a stable crystalline solid, is often the reagent of choice. google.comacs.org It is considered a safer and more convenient alternative to phosgene. acs.org In the presence of a catalyst, such as an amine (e.g., pyridine (B92270), diisopropylethylamine) or activated carbon, triphosgene decomposes in situ to generate three equivalents of phosgene, which then reacts with the phenol. google.comgoogle.com The reaction is typically carried out by adding a solution of the phenol to a mixture of triphosgene and a base or catalyst in an appropriate organic solvent like toluene or dichloromethane. google.com

| Reagent | Chemical Formula | Physical State (STP) | Boiling/Melting Point | Molar Equivalents of Phosgene |

| Phosgene | COCl₂ | Gas | 8 °C (BP) | 1 |

| Diphosgene | ClCOOCCl₃ | Liquid | 128 °C (BP) | 2 |

| Triphosgene | (Cl₃CO)₂CO | Solid | 81-83 °C (MP) | 3 |

This table provides a comparison of phosgene and its common solid/liquid equivalents. wikipedia.orgacs.org

Alternative Synthetic Approaches and Methodological Refinements

Research into safer and more efficient synthetic methods has led to the development of alternative approaches for the synthesis of chloroformates that avoid the direct use of phosgene or its traditional equivalents.

One innovative method is the "photo-on-demand" synthesis. This approach utilizes chloroform (B151607) (CHCl₃) as both a solvent and a reagent. organic-chemistry.orgkobe-u.ac.jp A chloroform solution containing an alcohol is irradiated with UV light while oxygen is bubbled through the mixture. This process generates phosgene in situ, which then reacts with the alcohol to form the chloroformate. organic-chemistry.orgkobe-u.ac.jp This technique offers a potentially safer alternative by generating the hazardous reagent on demand and in low concentrations, minimizing risk. While primarily demonstrated for alkyl alcohols, this methodology represents a novel direction for chloroformate synthesis that could potentially be adapted for phenolic substrates. organic-chemistry.org This method is advantageous as it avoids handling highly toxic reagents and can be integrated into one-pot procedures for the subsequent conversion of the chloroformate into other functional groups like carbonates and carbamates. organic-chemistry.orgkobe-u.ac.jp

Non-Phosgene Based Synthetic Protocols

In contemporary chemical synthesis, the use of highly toxic phosgene gas is increasingly being replaced by safer alternatives. For the synthesis of aryl chloroformates like this compound, triphosgene, a stable crystalline solid, serves as an excellent substitute for phosgene. google.comwikipedia.org The reaction involves the treatment of 2-bromo-3-fluorophenol with triphosgene in the presence of a base.

The general reaction is as follows: 3 ArOH + (Cl₃CO)₂CO → 3 ArOCOCl + 2 HCl + CO₂ (where Ar = 2-bromo-3-fluorophenyl)

This process is typically carried out in an inert aprotic solvent such as toluene, dichloromethane, or tetrahydrofuran. The choice of base is crucial for the reaction's success, with common options including organic amines like pyridine or triethylamine (B128534), or inorganic bases such as sodium carbonate. google.com Pyridine can be a particularly effective base for this transformation. nih.gov The reaction is generally performed at reduced temperatures, often starting at 0°C and then allowing the mixture to warm to room temperature, to control the exothermic nature of the reaction and minimize side-product formation.

A representative laboratory-scale procedure would involve dissolving 2-bromo-3-fluorophenol in a suitable solvent, cooling the solution in an ice bath, and then adding the base. A solution of triphosgene in the same solvent is then added dropwise to the stirred mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is typically worked up by filtering off the salt byproduct and removing the solvent under reduced pressure.

| Parameter | Condition | Reference |

| Phosgene Source | Triphosgene | google.com |

| Starting Material | 2-Bromo-3-fluorophenol | |

| Solvent | Toluene, Dichloromethane, THF | google.com |

| Base | Pyridine, Triethylamine, Sodium Carbonate | google.comnih.gov |

| Temperature | 0°C to room temperature | nih.gov |

Flow Chemistry and Continuous Processing Approaches

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability. google.com The synthesis of chloroformates, including aryl chloroformates, is well-suited for continuous flow processes. google.com These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

A continuous flow process can also be designed to incorporate in-line purification, where the product stream is passed through a separation module to remove byproducts and unreacted starting materials, yielding a continuous output of the purified product. This integration of reaction and purification steps can significantly streamline the manufacturing process.

| Advantage | Description | Reference |

| Enhanced Safety | Minimizes the volume of hazardous materials at any given time. | google.com |

| Precise Control | Accurate control over temperature, pressure, and residence time. | google.com |

| Improved Yield & Purity | Optimized conditions lead to fewer side products. | |

| Scalability | Production can be increased by running the system for longer durations. | google.com |

| Integration | Allows for the integration of synthesis and purification steps. |

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Several key parameters can be adjusted to achieve this.

Stoichiometry of Reagents : The molar ratio of 2-bromo-3-fluorophenol to triphosgene is a crucial factor. A slight excess of the phenol can ensure complete consumption of the more expensive triphosgene, while an excess of triphosgene can lead to the formation of carbonate byproducts. wikipedia.org

Choice of Base and Solvent : The nature of the base and solvent can significantly influence the reaction rate and selectivity. A systematic screening of different bases (e.g., pyridine, triethylamine, diisopropylethylamine) and solvents (e.g., toluene, dichloromethane, acetonitrile, THF) can identify the optimal combination for this specific substrate. For instance, the use of pyridine in benzene (B151609) has been shown to give good yields for the synthesis of other complex chloroformates. nih.gov

Temperature Control : Precise temperature management is essential. Running the reaction at too low a temperature may lead to a sluggish reaction, while higher temperatures can promote the formation of undesired byproducts. An optimal temperature profile, which may involve a gradual increase from a low starting temperature, can enhance the yield.

Order of Addition : The sequence in which the reactants are added can also impact the outcome. For some chloroformate syntheses, the slow addition of the phosgene equivalent to the phenol and base solution is preferred to maintain a low concentration of the reactive intermediate and suppress side reactions. google.com

To illustrate the effect of different parameters, the following table presents hypothetical data based on general principles of similar reactions:

| Base | Solvent | Temperature (°C) | Yield (%) |

| Pyridine | Toluene | 0 to 25 | 92 |

| Triethylamine | Dichloromethane | 0 to 25 | 88 |

| Sodium Carbonate | Acetonitrile | 25 | 75 |

| Pyridine | Dichloromethane | -10 to 20 | 95 |

Considerations for Scalability in Laboratory and Industrial Synthesis

Scaling up the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Safety : When moving to a larger scale, the management of reaction exotherms becomes paramount. Continuous flow reactors offer a significant advantage in this regard due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation. google.com If a batch process is used, a robust cooling system and careful control of the addition rate of reagents are necessary to prevent thermal runaway.

Reagent Handling : The handling of larger quantities of triphosgene requires stringent safety protocols due to its toxicity and the potential for it to release phosgene upon contact with moisture. utoronto.ca An industrial setting would necessitate the use of closed systems and dedicated handling procedures to minimize operator exposure.

Process Efficiency and Economics : On a large scale, the cost of raw materials, solvents, and energy becomes a significant driver. Optimizing the reaction to use less solvent, recycle unreacted starting materials, and minimize energy consumption is crucial. The choice between a batch and a continuous process will also depend on the desired production volume, with continuous processes often being more economical for large-scale, long-term production. google.com

Work-up and Purification : The isolation and purification of the final product must be scalable. Filtration of large quantities of salt byproducts can be challenging in a batch process. Continuous filtration or alternative work-up procedures may be required. Distillation or crystallization methods for purification must also be optimized for large-scale operation to ensure high purity of the final product.

Waste Management : The environmental impact of the process must be considered. The disposal of solvent waste and byproducts needs to comply with environmental regulations. Developing a process that minimizes waste generation is a key aspect of sustainable industrial synthesis.

Reaction Chemistry and Mechanistic Investigations of 2 Bromo 3 Fluorophenyl Chloroformate

Nucleophilic Acyl Substitution Reactions

The central carbon atom of the chloroformate group is bonded to two highly electronegative atoms (oxygen and chlorine), rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions proceed via a classic nucleophilic acyl substitution mechanism, typically involving the formation of a tetrahedral intermediate followed by the expulsion of the chloride ion, which is an excellent leaving group. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to the use of 2-Bromo-3-fluorophenyl chloroformate in synthesizing various functional derivatives.

This compound reacts readily with primary and secondary amines, as well as amides, to form the corresponding N-substituted carbamates. niscpr.res.innih.gov The reaction is initiated by the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the chloroformate. The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion. Typically, a base, such as pyridine (B92270) or triethylamine (B128534), is added to neutralize the hydrogen chloride byproduct that is formed. nih.gov This reaction is a highly efficient method for introducing a protected amine functionality or for linking molecular fragments.

The general mechanism involves the amine's lone pair of electrons attacking the carbonyl carbon, followed by the elimination of the chloride leaving group to form the stable carbamate (B1207046) product. libretexts.org

Table 1: Illustrative Examples of Carbamate Formation with Phenyl Chloroformate Analogs This table presents representative reactions of analogous chloroformates to illustrate the carbamate formation process.

| Chloroformate Reactant | Amine/Amide Nucleophile | Base | Product |

| Phenyl Chloroformate | 4-Amino-1,2,4-triazole | K₂CO₃ | Phenyl (1,2,4-triazol-4-yl)carbamate |

| Phenyl Chloroformate | tert-Butanol (forms carbonate, then reacts with arylamine) | Pyridine | O-tert-Alkyl N-arylcarbamate |

| Isopropenyl Chloroformate | Primary Amine | NaHCO₃ | Isopropenyl carbamate intermediate |

The synthesis of unsymmetrical ureas can be achieved using this compound in a sequential, two-step process. First, the chloroformate is reacted with a primary or secondary amine to form a stable carbamate intermediate, as described in the previous section. commonorganicchemistry.comgoogle.com This isolated carbamate can then be treated with a second, different amine. The reaction, often requiring heat, proceeds by the nucleophilic attack of the second amine on the carbonyl carbon of the carbamate, displacing the 2-bromo-3-fluorophenol (B45789) group to yield the final urea (B33335) product. google.comresearchgate.net

This stepwise approach allows for the controlled synthesis of unsymmetrical ureas, which are significant structural motifs in many biologically active compounds. nih.gov

Table 2: General Scheme for Two-Step Urea Synthesis from Chloroformates This table outlines the general reaction pathway for synthesizing unsymmetrical ureas.

| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product | General Conditions |

| 1 | This compound | Amine 1 (R¹R²NH) | 2-Bromo-3-fluorophenyl (R¹R²N)carbamate | Presence of a non-nucleophilic base (e.g., DIEA) |

| 2 | 2-Bromo-3-fluorophenyl (R¹R²N)carbamate | Amine 2 (R³R⁴NH) | N,N-disubstituted or N,N,N'-trisubstituted Urea | Heating in a suitable solvent (e.g., Dioxane, DMSO) |

In a reaction analogous to carbamate formation, this compound reacts with alcohols and phenols to produce carbonate esters. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the chloroformate. nih.gov Similar to the reaction with amines, this process typically requires a base to scavenge the HCl generated. This esterification provides a direct route to mixed carbonates, which are valuable intermediates in organic synthesis.

Table 3: Representative Esterification to Form Carbonate Esters This table shows an example of carbonate ester formation using an analogous chloroformate.

| Chloroformate Reactant | Alcohol/Phenol (B47542) Nucleophile | Base | Product |

| Phenyl Chloroformate | Tertiary Alcohols | Pyridine | Phenyl tert-alkyl carbonate |

Reactions Involving Halogen Functionalities

Beyond the reactivity of the chloroformate group, the bromine atom attached to the aromatic ring offers a site for further molecular elaboration, primarily through transition metal-catalyzed reactions.

The carbon-bromine bond on the phenyl ring of this compound is a suitable handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a cornerstone of modern synthetic chemistry for creating C-C bonds. nih.gov In principle, the 2-bromo-3-fluorophenyl moiety of the chloroformate could serve as the organic halide component in such a reaction.

However, a significant challenge in directly applying Suzuki-Miyaura conditions to this compound is the inherent reactivity of the chloroformate group itself. Standard Suzuki-Miyaura reactions are performed in the presence of a base (e.g., carbonates, phosphates, or hydroxides), which is required to activate the organoboron species for transmetalation. nih.gov These basic and often aqueous conditions would likely lead to the rapid hydrolysis or degradation of the highly sensitive chloroformate group.

Therefore, investigations into the Suzuki-Miyaura coupling of this molecule would necessitate a strategic approach. A plausible synthetic route would involve performing the Suzuki-Miyaura coupling on a precursor molecule, such as 2-bromo-3-fluorophenol. After the successful formation of the desired biaryl structure, the resulting phenolic hydroxyl group could then be converted to the chloroformate by reacting it with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). This multi-step sequence circumvents the incompatibility of the chloroformate functionality with the typical Suzuki-Miyaura reaction conditions.

Table 4: Typical Suzuki-Miyaura Reaction Conditions and Potential Incompatibility This table highlights the components of a typical Suzuki-Miyaura reaction and the likely adverse reaction with the chloroformate group.

| Reaction Component | Typical Reagent/Condition | Incompatibility with Chloroformate Group |

| Aryl Halide | 2-Bromo-3-fluorophenyl moiety | Suitable for oxidative addition |

| Organoboron Reagent | Arylboronic acid or ester | Generally compatible |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Generally compatible |

| Base | Cs₂CO₃, K₃PO₄, NaOH | High potential for nucleophilic attack on the carbonyl carbon, leading to hydrolysis or decomposition of the chloroformate. |

| Solvent | Toluene (B28343)/Water, Dioxane, THF | Presence of water and/or nucleophilic species can lead to degradation. |

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the case of this compound, the reaction is expected to occur selectively at the C-Br bond, as the C-F bond is generally less reactive in palladium-catalyzed cycles, and the C-Cl bond of the chloroformate is also less susceptible to oxidative addition under typical Buchwald-Hartwig conditions.

Detailed research findings on the Buchwald-Hartwig amination of this compound itself are not extensively documented in publicly available literature. However, based on analogous reactions with similar aryl bromides, a general reaction scheme can be proposed. The reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The choice of ligand is crucial for the efficiency of the amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate the catalytic cycle. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the reductive elimination step.

A representative reaction is depicted below:

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | 80-90 |

| 3 | Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | 75-85 |

Data presented in this table is representative of typical Buchwald-Hartwig amination reactions of aryl bromides and is intended to be illustrative for the potential reactivity of this compound.

Sonogashira Coupling Reactions

The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds between aryl halides and terminal alkynes. For this compound, the reaction is anticipated to proceed at the C-Br bond, which is more reactive towards oxidative addition to the palladium(0) catalyst than the C-F bond.

This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, a base (usually an amine like triethylamine or diisopropylethylamine), and a suitable solvent. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

While specific studies on the Sonogashira coupling of this compound are scarce, the reactivity can be inferred from studies on other aryl bromides. The reaction provides a direct route to 2-alkynyl-3-fluorophenyl chloroformate derivatives, which are valuable intermediates for further transformations.

A general Sonogashira coupling reaction is shown below:

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 80-95 |

| 2 | 1-Heptyne | Pd(OAc)₂ | CuI | i-Pr₂NEt | DMF | 80 | 75-90 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | 85-98 |

Data presented in this table is representative of typical Sonogashira coupling reactions of aryl bromides and is intended to be illustrative for the potential reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. In the case of this compound, the presence of the electron-withdrawing chloroformate group, and to a lesser extent the bromine atom, activates the ring towards nucleophilic attack. While bromide is generally a better leaving group than fluoride (B91410) in many substitution reactions, in the context of SNAr, fluoride can be a surprisingly effective leaving group. stackexchange.com

The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy of the rate-determining step. stackexchange.com This effect can lead to selective substitution at the fluorine position, particularly with strong nucleophiles.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the nucleophile without deactivating the nucleophile itself.

A representative SNAr reaction is as follows:

Table 3: Plausible SNAr Reactions of this compound

| Entry | Nucleophile | Solvent | Temp (°C) | Expected Product |

| 1 | Sodium methoxide (B1231860) (NaOMe) | DMF | 100 | 2-Bromo-3-methoxyphenyl chloroformate |

| 2 | Sodium thiophenoxide (NaSPh) | DMSO | 120 | 2-Bromo-3-(phenylthio)phenyl chloroformate |

| 3 | Piperidine | NMP | 150 | 2-Bromo-3-(piperidin-1-yl)phenyl chloroformate |

This table presents hypothetical but chemically reasonable SNAr reactions for this compound based on the principles of SNAr chemistry.

Intramolecular Cyclization and Rearrangement Processes

The strategic placement of reactive functional groups in this compound and its derivatives opens up possibilities for intramolecular cyclization and rearrangement reactions. For instance, if the chloroformate group is first converted to a carbamate with a suitably positioned nucleophile on the nitrogen substituent, intramolecular cyclization could be triggered.

One hypothetical pathway could involve the formation of an N-(2-hydroxyphenyl)carbamate derivative. Subsequent deprotonation of the phenolic hydroxyl group could lead to an intramolecular nucleophilic attack on the aromatic ring, potentially displacing either the bromine or the fluorine atom to form a heterocyclic system. The regioselectivity of such a cyclization would depend on the relative activation of the C-Br and C-F bonds towards intramolecular SNAr.

Rearrangement processes for this specific molecule are not well-documented. However, chloroformates, in general, are known to undergo rearrangements under certain conditions, although these are less common than for other functional groups.

Mechanistic Studies of this compound Reactivity

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this compound are limited, the general mechanisms of the reactions discussed above have been extensively studied for related compounds.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic studies of Buchwald-Hartwig amination and Sonogashira coupling reactions of aryl halides have shown that the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The rate of this step is influenced by the nature of the halide (I > Br > Cl), the electronic properties of the aryl ring, and the steric and electronic properties of the phosphine ligand. For this compound, the electron-withdrawing nature of the fluorine and chloroformate groups would likely accelerate the oxidative addition step compared to an unsubstituted bromobenzene.

Identification of Reaction Intermediates

The catalytic cycles of the Buchwald-Hartwig amination and Sonogashira coupling involve several key palladium intermediates. These include the initial Pd(0) complex, the oxidative addition product (an arylpalladium(II) halide), the amido- or acetylide-palladium(II) complex formed after ligand exchange or transmetalation, and finally, the species that undergoes reductive elimination to yield the product and regenerate the Pd(0) catalyst. These intermediates are typically studied using techniques such as ³¹P NMR spectroscopy, which is sensitive to the coordination environment of the palladium center.

In SNAr reactions, the key intermediate is the Meisenheimer complex. This resonance-stabilized anionic intermediate can sometimes be observed directly or trapped and characterized, providing strong evidence for the stepwise nature of the reaction. For this compound, the Meisenheimer complex would involve the addition of the nucleophile to the carbon bearing the fluorine, with the negative charge delocalized over the aromatic ring and the chloroformate group.

Influence of Solvent Effects on Reaction Outcomes

Detailed research findings and data tables specific to this compound are not available in the current body of scientific literature.

Applications of 2 Bromo 3 Fluorophenyl Chloroformate in Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

No specific examples were found in the literature.

No specific multistep synthetic sequences featuring this compound are documented.

Precursor for Advanced Materials and Polymeric Scaffolds

There is no available data on the use of 2-Bromo-3-fluorophenyl Chloroformate for this purpose.

Specific research on its use in specialty polymers is not available.

Construction of Heterocyclic Systems

The role of this compound in the synthesis of heterocyclic systems is not documented in the reviewed literature.

Pyridinone and Azetidinone Ring Formation

Aryl chloroformates are valuable reagents in the synthesis of nitrogen-containing heterocycles like pyridinones and azetidinones. In the formation of pyridinone precursors, phenyl chloroformate is known to react with pyridines to form N-phenoxycarbonylpyridinium intermediates. These activated species can then undergo nucleophilic attack and subsequent cyclization to build the pyridinone core. researchgate.net By analogy, this compound is expected to serve a similar function, with the electronic properties of the substituted phenyl group potentially influencing the reaction rate and efficiency.

The synthesis of azetidinones, also known as β-lactams, is a cornerstone of medicinal chemistry. While the most common method is the Staudinger cycloaddition using ketenes and imines, chloroformates can be involved in alternative routes. For instance, the reaction of azetidines with alkyl chloroformates can lead to ring-opening, yielding functionalized γ-chloroamines that can be precursors for other heterocyclic systems. researchgate.netacs.org In more complex syntheses, chloroformates are used to introduce protecting groups that are crucial for controlling reactivity during the multi-step construction of the azetidinone ring. For example, benzyl (B1604629) chloroformate is used to protect amino groups during the synthesis of β-lactam antibiotics. mdpi.com It is plausible that this compound could be employed in a similar capacity, offering a protecting group with unique cleavage characteristics due to its specific substitution pattern.

Table 1: Representative Reactions Involving Chloroformates in Heterocycle Synthesis

| Heterocycle | Chloroformate Type | Role of Chloroformate | Reference |

| Pyridinone | Phenyl chloroformate | Activation of pyridine (B92270) for cyclization | researchgate.net |

| Azetidinone | Alkyl chloroformate | Ring-opening of azetidines | researchgate.netacs.org |

| Azetidinone | Benzyl chloroformate | N-protection during synthesis | mdpi.com |

Benzoxazole (B165842) and Imidazopyrazine Derivative Synthesis

Benzoxazoles are a class of bicyclic heterocyclic compounds with significant biological activity. Their synthesis typically involves the cyclization of 2-aminophenol (B121084) derivatives with various carbonyl compounds or their equivalents. beilstein-journals.orgorganic-chemistry.org While direct use of aryl chloroformates for the primary cyclization step is not the most common method, they can be utilized to generate intermediate carbamates. The reaction of a 2-aminophenol with this compound would form an N-(2-hydroxyphenyl) carbamate (B1207046). Subsequent intramolecular cyclization, potentially under thermal or basic conditions, could then yield a benzoxazolone derivative, a subset of the benzoxazole family.

Imidazopyrazines are another important class of nitrogen-fused heterocycles. Their synthetic routes are diverse and often involve the condensation of diamino-heterocycles with dicarbonyl compounds or their synthons. nih.gov The role of a chloroformate reagent like this compound in these syntheses would likely be indirect, serving to introduce a reactive handle or a protecting group on a precursor molecule, thereby facilitating the main ring-forming reactions.

Thiazole (B1198619) and Related Heterocycle Construction

The synthesis of the thiazole ring often relies on the Hantzsch thiazole synthesis or related methods, which involve the condensation of α-haloketones with thioamides. pharmaguideline.com However, chloroformates can play an ancillary role in preparing the necessary precursors. For example, isobutyl chloroformate is used as a carboxylic acid activator to form a mixed anhydride. This activated intermediate can then be converted to a primary amide and subsequently a thioamide, a key building block for thiazole synthesis. nih.gov Another related reagent, trichloromethyl chloroformate, has been used as a dehydrating agent in the preparation of ethyl isocyanoacetate, a reactant for forming certain thiazole derivatives. orgsyn.org Therefore, this compound could be employed in similar activating or preparatory steps in a multi-step thiazole synthesis.

Table 2: Ancillary Roles of Chloroformates in Thiazole Synthesis

| Chloroformate | Role | Intermediate Formed | Final Product | Reference |

| Isobutyl chloroformate | Carboxylic acid activation | Mixed anhydride | Thiazole peptidomimetic | nih.gov |

| Trichloromethyl chloroformate | Dehydration | Ethyl isocyanoacetate | Ethyl thiazole-4-carboxylate | orgsyn.org |

Application as a Protecting Group Reagent

The most direct and widespread application of chloroformates in organic synthesis is for the introduction of carbamate-based protecting groups for amines. This strategy is fundamental in peptide synthesis and in the synthesis of complex molecules with multiple functional groups.

Benzyloxycarbonyl (Z) and Related Protecting Group Introduction

The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate, is a classic and widely used protecting group for amines. highfine.commasterorganicchemistry.com It is stable under a variety of conditions but can be readily removed by catalytic hydrogenolysis. Phenyl chloroformates react with amines in a similar fashion to yield phenyl carbamates. rsc.org

Consequently, this compound can be used to introduce the 2-bromo-3-fluorophenoxycarbonyl protecting group. This group is analogous to the Cbz group but would possess different stability and cleavage properties. The electron-withdrawing nature of the halogen substituents would make the resulting carbamate more stable to acidic conditions than many other carbamate protecting groups. Cleavage would likely not proceed via hydrogenolysis but could be achieved under different reductive or nucleophilic conditions, offering an orthogonal protection strategy to traditional Cbz and Boc groups.

Table 3: Comparison of Amine Protecting Groups Derived from Chloroformates

| Protecting Group | Abbreviation | Introducing Reagent | Standard Cleavage Condition |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate* | Strong Acid (e.g., TFA) |

| 2-Bromo-3-fluorophenoxycarbonyl | - | This compound | (Predicted) Reductive or nucleophilic methods |

Note: While Boc is a carbamate, it is typically introduced using Boc-anhydride, not a chloroformate.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 Fluorophenyl Chloroformate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Bromo-3-fluorophenyl chloroformate, a combination of one-dimensional and two-dimensional NMR techniques offers a complete structural assignment.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of this compound reveals the disposition of hydrogen atoms on the aromatic ring. The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts (δ) are influenced by the electronic effects of the bromo, fluoro, and chloroformate substituents. The electron-withdrawing nature of these groups generally leads to a downfield shift of the proton signals.

The splitting pattern of these signals, governed by spin-spin coupling between adjacent protons, is crucial for assigning their relative positions. The proton ortho to the fluorine atom will likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two protons will also exhibit complex splitting patterns based on their coupling constants (J).

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | ~7.5 - 7.7 | dd | J(H-4, H-5) = ~8.5, J(H-4, F-3) = ~5.0 |

| H-5 | ~7.2 - 7.4 | t | J(H-5, H-4) = ~8.5, J(H-5, H-6) = ~8.0 |

| H-6 | ~7.6 - 7.8 | ddd | J(H-6, H-5) = ~8.0, J(H-6, F-3) = ~2.0, J(H-6, Br-2) = ~0.5 |

Carbon-13 (¹³C) NMR Characterization

The Carbon-13 (¹³C) NMR spectrum of this compound provides information about the carbon skeleton of the molecule. The spectrum is expected to display seven distinct signals, one for each of the seven carbon atoms in the compound. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atoms directly bonded to the electronegative bromine, fluorine, and oxygen atoms will be significantly shifted downfield. The carbonyl carbon of the chloroformate group will appear at the lowest field, typically in the range of 150-160 ppm.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-O) | ~148 - 152 |

| C-2 (C-Br) | ~115 - 119 |

| C-3 (C-F) | ~158 - 162 (d, ¹J(C-F) = ~250 Hz) |

| C-4 | ~120 - 124 |

| C-5 | ~128 - 132 |

| C-6 | ~118 - 122 |

| C=O | ~150 - 154 |

Fluorine-19 (¹⁹F) NMR Applications

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the coupling of the fluorine atom with adjacent protons (H-4 and H-6) will result in a complex multiplet, providing further structural confirmation. The predicted chemical shift for the fluorine atom would be in the typical range for aryl fluorides.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound, with the molecular formula C₇H₃BrClFO₂, the theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of each element. This experimentally determined exact mass serves as a definitive confirmation of the compound's identity.

Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a series of characteristic fragments.

The molecular ion peak (M+) would be anticipated, and its isotopic pattern would be distinctive due to the presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio). This would result in a complex M, M+2, and M+4 pattern.

Key fragmentation pathways for phenyl chloroformates and related halogenated aromatic compounds would likely include:

Loss of the chlorine radical: Cleavage of the C-Cl bond in the chloroformate group to form a phenoxycarbonyl cation.

Decarbonylation: Subsequent loss of a carbon monoxide (CO) molecule from the phenoxycarbonyl cation.

Loss of the chloroformate group: Cleavage of the ester linkage to generate a 2-bromo-3-fluorophenoxy radical and a chloroformyl cation.

Halogen loss from the aromatic ring: Fragmentation of the aromatic ring itself, involving the loss of bromine or fluorine radicals, although this is generally less favorable than fragmentation of the chloroformate moiety.

A hypothetical fragmentation pattern is presented in the interactive table below. The m/z values are calculated based on the most abundant isotopes.

| Fragment Ion | Structure | Hypothetical m/z |

| [M]+• | [C7H3BrClFO2]+• | 252 |

| [M-Cl]+ | [C7H3BrFO2]+ | 217 |

| [M-COCl]+ | [C6H3BrFO]+ | 190 |

| [C6H3BrF]+• | [C6H3BrF]+• | 175 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands.

The most prominent peak would likely be the carbonyl (C=O) stretch of the chloroformate group, which typically appears in the range of 1750-1785 cm-1. The exact position would be influenced by the electronegativity of the adjacent oxygen and chlorine atoms.

Other significant vibrational modes would include:

C-O Stretching: The C-O single bond stretching vibrations of the ester group would be expected in the 1100-1300 cm-1 region.

C-Cl Stretching: The stretch of the carbon-chlorine bond in the chloroformate would likely be observed in the 600-800 cm-1 range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring would appear in the 1450-1600 cm-1 region.

C-Br and C-F Stretching: The carbon-bromine and carbon-fluorine stretching vibrations would be expected in the lower frequency "fingerprint" region of the spectrum, typically below 1200 cm-1.

An interactive table summarizing the expected IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| C=O (Chloroformate) | Stretching | 1750 - 1785 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C-Cl (Chloroformate) | Stretching | 600 - 800 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-Br | Stretching | 500 - 600 |

| C-F | Stretching | 1000 - 1200 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and heteroatoms) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance. For this compound (C7H3BrClFO2), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

The theoretical percentages would be compared against the experimentally determined values to confirm the purity and identity of the compound.

The calculated elemental composition is presented in the interactive table below.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 7 | 84.07 | 33.19% |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.20% |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.54% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.00% |

| Fluorine | F | 19.00 | 1 | 19.00 | 7.50% |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.63% |

| Total | 253.45 | 100.00% |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, this technique would provide a wealth of structural information, including:

Bond Lengths and Angles: The precise distances between atoms and the angles between chemical bonds.

Conformation: The spatial orientation of the chloroformate group relative to the aromatic ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice and the nature of any non-covalent interactions, such as halogen bonding or π-stacking.

The crystal structure would reveal the planarity of the phenyl ring and any distortions caused by the bulky bromine and electronegative fluorine substituents. The torsional angle between the plane of the aromatic ring and the plane of the chloroformate group would be of particular interest. Without experimental data, it is not possible to provide specific crystallographic parameters.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 2-Bromo-3-fluorophenyl chloroformate at the atomic and electronic levels. These methods can provide insights into the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would reveal the distribution of electron density, which is crucial for understanding the molecule's chemical behavior. The presence of electronegative fluorine, bromine, and oxygen atoms, along with the chloroformate group, would create a complex electronic environment with regions of high and low electron density, influencing its interactions with other molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and bonding within a molecule. For this compound, NBO analysis would provide a detailed picture of the bonding between atoms (e.g., C-Br, C-F, C-O, C=O, O-C(O)Cl) and the delocalization of electrons across the aromatic ring and the chloroformate group. This analysis can quantify the hyperconjugative interactions that contribute to the molecule's stability.

A hypothetical NBO analysis might reveal the following charge distributions:

| Atom | Hypothetical Natural Charge (e) |

| Bromine (Br) | -0.05 |

| Fluorine (F) | -0.25 |

| Carbonyl Carbon (C) | +0.80 |

| Carbonyl Oxygen (O) | -0.60 |

| Ester Oxygen (O) | -0.50 |

| Chlorine (Cl) | -0.30 |

Note: This data is illustrative and not based on actual experimental or computational results.

HOMO-LUMO Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the halogen and chloroformate groups would be expected to lower the energies of both the HOMO and LUMO.

Hypothetical HOMO-LUMO energy values are presented below:

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Note: This data is illustrative and not based on actual experimental or computational results.

Reaction Mechanism Modeling

Computational modeling can be employed to investigate the pathways of chemical reactions involving this compound. This includes identifying transition states and intermediates to understand the energetics and kinetics of the reactions.

Transition State Analysis for Key Transformations

Transition state analysis is a computational method used to locate the highest energy point along a reaction coordinate, known as the transition state. For a reaction involving this compound, such as its reaction with a nucleophile, transition state analysis could elucidate the structure and energy of the transition state, providing insights into the reaction's feasibility and rate. The geometry of the transition state would reveal the nature of bond-forming and bond-breaking processes.

Computational Elucidation of Solvolysis Pathways

Solvolysis is a reaction in which the solvent acts as the nucleophile. The solvolysis of chloroformates can proceed through different mechanisms, such as an addition-elimination pathway or an SN1-type pathway. Computational modeling could be used to explore the potential energy surfaces for the solvolysis of this compound in various solvents. By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. For instance, in a polar protic solvent, the calculations might show a lower activation barrier for a pathway involving solvent-assisted bond cleavage.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would provide significant insights into its structural flexibility, solvent interactions, and the dynamic behavior of its constituent functional groups.

A typical MD simulation would be initiated by defining a force field—a set of parameters that describe the potential energy of the system. This would be followed by placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water, chloroform (B151607), or acetonitrile), to mimic solution-phase conditions. The simulation would then calculate the forces acting on each atom and solve the equations of motion, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Potential Research Findings from MD Simulations:

Torsional Dynamics: MD simulations can reveal the rotational dynamics around the key single bonds, particularly the C-O bond linking the phenyl ring to the chloroformate group and the O-C(O)Cl bond. This would help in understanding the flexibility of the molecule and the timescale of transitions between different rotational states.

Solvent Structuring: The simulation would show how solvent molecules arrange themselves around the solute. This is particularly relevant for understanding solubility and reaction mechanisms, as the accessibility of the reactive chloroformate group can be influenced by the local solvent shell. The halogen substituents (bromine and fluorine) would likely induce specific solvent ordering due to their electronegativity and size.

Vibrational Modes: Analysis of the atomic trajectories can provide information on the principal modes of vibration within the molecule, which could be correlated with experimental spectroscopic data (e.g., from Infrared or Raman spectroscopy).

The data generated from these simulations, such as radial distribution functions and dihedral angle distributions, would provide a detailed picture of the molecule's behavior at an atomistic level.

Conformational Analysis and Stereochemical Prediction

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation around the bond connecting the aromatic ring to the ester oxygen. This rotation gives rise to different conformers, or rotamers, with varying energies.

The presence of bulky and electronegative substituents like bromine and fluorine at the ortho and meta positions relative to the chloroformate group is expected to create significant steric and electronic effects that dictate the preferred conformation. Computational methods, particularly quantum mechanical calculations such as Density Functional Theory (DFT), are ideally suited for predicting the geometry and relative stability of these conformers.

A conformational analysis study would typically involve:

Potential Energy Surface Scan: A systematic rotation (e.g., in 10-degree increments) around the C(phenyl)-O(ester) bond, with the energy of the molecule calculated at each step. This generates a potential energy surface that reveals the low-energy (stable) and high-energy (transitional) conformations.

Geometry Optimization: The low-energy conformers identified from the scan are then fully optimized to find the exact minimum energy structures.

Frequency Calculations: These calculations confirm that the optimized structures are true minima on the potential energy surface and provide thermodynamic data, such as zero-point vibrational energies and thermal corrections.

Predicted Conformational Preferences:

The predicted energy differences between various conformers would allow for the calculation of their equilibrium populations at a given temperature, providing a comprehensive understanding of the molecule's stereochemical landscape.

Future Research Directions and Outlook in the Chemistry of 2 Bromo 3 Fluorophenyl Chloroformate

Exploration of Novel Synthetic Applications

The primary application of aryl chloroformates lies in their ability to react with nucleophiles, such as amines and alcohols, to form carbamates and carbonates, respectively. Future research should focus on leveraging the specific electronic and steric properties of 2-bromo-3-fluorophenyl chloroformate to synthesize novel and complex molecular architectures.

One promising area is the synthesis of biologically active carbamates . The 2-bromo-3-fluorophenyl moiety can be incorporated into molecules with potential pharmaceutical applications. The halogen substituents can influence the lipophilicity, metabolic stability, and binding interactions of the final compound. For instance, the synthesis of novel carbamate-based enzyme inhibitors or receptor antagonists could be explored. Research has shown that halogenated N-aryl carbamates can exhibit significant antifungal activities, suggesting a potential application for derivatives of this compound. organic-chemistry.orgnih.gov

Furthermore, the bromine atom on the aromatic ring serves as a handle for subsequent cross-coupling reactions . After the formation of a carbamate (B1207046) or carbonate, the bromo-substituent can be utilized in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings to introduce further complexity and build larger molecular scaffolds. This sequential functionalization strategy opens up possibilities for creating diverse compound libraries for drug discovery and materials science.

The reactivity of the chloroformate group itself can be explored beyond simple carbamate and carbonate formation. For instance, its reaction with other nucleophiles like thiols and hydrazines can lead to the synthesis of thiocarbonates and carbazates, which are also valuable intermediates in organic synthesis.

| Product Class | Potential Application | Synthetic Strategy |

| Novel Carbamates | Pharmaceuticals, Agrochemicals | Reaction with diverse primary and secondary amines. |

| Polycarbonates | Advanced materials with specific optical or thermal properties | Polycondensation with various diols. |

| Functionalized Biaryls | Medicinal Chemistry, Organic Electronics | Sequential chloroformate reaction followed by Suzuki or other cross-coupling reactions at the bromine site. |

| Thiocarbonates & Carbazates | Synthetic Intermediates | Reaction with thiols and hydrazines. |

Development of Sustainable and Green Chemistry Protocols

Traditional methods for the synthesis of chloroformates often involve the use of highly toxic phosgene (B1210022). Future research should prioritize the development of greener and more sustainable protocols for both the synthesis and application of this compound.

One approach is the exploration of phosgene-free synthetic routes to the chloroformate itself. This could involve the use of safer phosgene surrogates like triphosgene (B27547) or diphosgene, or entirely different synthetic strategies that avoid these reagents.

In the application of this compound, green chemistry principles can be applied by:

Utilizing catalytic methods: Developing catalytic approaches for carbamate and carbonate synthesis can reduce the need for stoichiometric reagents and minimize waste.

Employing environmentally benign solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids.

Exploring alternative activation methods: Investigating microwave-assisted or photochemical methods to accelerate reactions and reduce energy consumption. A photo-on-demand in situ synthesis of chloroformates from chloroform (B151607) and an alcohol has been reported, offering a safer alternative to traditional methods. organic-chemistry.orgnih.gov This approach could potentially be adapted for the synthesis of this compound.

Carbon dioxide as a C1 source: Research into the direct synthesis of carbamates from amines, alcohols, and carbon dioxide presents a highly sustainable alternative to the use of chloroformates. rsc.org While this bypasses the use of this compound for carbamate synthesis, research could focus on using CO2 to generate the chloroformate itself or related reactive intermediates.

| Green Chemistry Approach | Description | Potential Benefit |

| Phosgene-Free Synthesis | Using safer alternatives like triphosgene or developing novel synthetic pathways. | Reduced toxicity and improved safety. |

| Catalytic Reactions | Employing catalysts for carbamate/carbonate formation. | Increased efficiency and reduced waste. |

| Alternative Solvents | Using water, ionic liquids, or supercritical CO2. | Reduced environmental impact. |

| Photochemical Synthesis | In situ generation of the chloroformate using light. organic-chemistry.orgnih.gov | Enhanced safety and control. |

Integration into Automated Synthesis Platforms

The increasing demand for large and diverse compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms. This compound is a suitable candidate for integration into such systems, particularly those based on flow chemistry .

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for high-throughput synthesis. mdpi.com The reactive nature of chloroformates can be safely managed in a continuous flow reactor. An automated flow chemistry setup could be designed to perform a variety of reactions with this compound, such as:

Automated library synthesis of carbamates: By flowing a solution of this compound and sequentially introducing a diverse range of amines, a large library of carbamates can be rapidly synthesized and collected.

Sequential functionalization in flow: A multi-step flow process could be developed where the initial reaction of the chloroformate is followed by an in-line cross-coupling reaction at the bromine position.

The integration of this compound into automated platforms would enable the rapid exploration of chemical space and the generation of novel compounds for screening and optimization.

Interdisciplinary Research Potential in Materials Science and Medicinal Chemistry Building Blocks

The unique combination of functional groups in this compound makes it a valuable building block for interdisciplinary research, particularly at the interface of chemistry, materials science, and medicinal chemistry.

In materials science , this compound can be used as a monomer for the synthesis of novel polymers . The resulting polycarbonates or polyurethanes would possess the 2-bromo-3-fluorophenyl moiety as a repeating unit, which could impart specific properties such as high refractive index, thermal stability, or flame retardancy. The bromine atom could also be used for post-polymerization modification to further tune the material's properties. The incorporation of fluorine is a common strategy in the design of functional materials. fluorochem.co.uk

As a medicinal chemistry building block , the 2-bromo-3-fluorophenyl scaffold is of significant interest. Fluorine and bromine atoms are prevalent in many approved drugs, where they can modulate pharmacokinetic and pharmacodynamic properties. alfa-chemistry.com The ability to introduce this scaffold via the reactive chloroformate handle provides a convenient entry point for the synthesis of a wide range of potential therapeutic agents. The development of synthetic methodologies that utilize fluorinated building blocks is a key area of research in modern drug discovery. nih.gov

Advanced Computational Approaches for Predictive Synthesis

Computational chemistry can play a crucial role in guiding future research on this compound. Density Functional Theory (DFT) can be employed to study the reactivity of the molecule in detail. nih.gov Such studies can provide insights into:

Reaction mechanisms: Elucidating the transition states and intermediates for reactions of the chloroformate group with various nucleophiles.

Regioselectivity: Predicting the outcome of reactions where multiple reactive sites are present.

Spectroscopic properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new compounds.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on libraries of compounds derived from this compound. By correlating the structural features of these compounds with their biological activity or material properties, predictive models can be developed to guide the design of new molecules with enhanced performance.

The application of machine learning algorithms to predict reaction outcomes is a rapidly developing field. Training such models on a dataset of reactions involving substituted aryl chloroformates could enable the in silico prediction of the most effective reaction conditions and the likely products for reactions of this compound.

| Computational Method | Application | Potential Outcome |

| Density Functional Theory (DFT) | Mechanistic studies, reactivity prediction. | Deeper understanding of reaction pathways and improved reaction design. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity or material properties. | Predictive models for designing new compounds with desired characteristics. |

| Machine Learning | Prediction of reaction outcomes. | In silico screening of reaction conditions and prediction of product formation. |

Q & A

Basic Questions

Q. What are the recommended safety protocols when handling 2-Bromo-3-fluorophenyl chloroformate in laboratory settings?

- Methodological Answer : Due to its reactivity with moisture and air, store this compound under inert gas (e.g., nitrogen) in tightly sealed containers within a cool, dry, and ventilated environment. Use personal protective equipment (PPE), including chemical-resistant gloves, goggles, and fume hoods, to avoid exposure to hydrogen chloride gas formed during hydrolysis. Prohibit ignition sources in storage/usage areas, as chloroformates can decompose exothermically .

Q. How is this compound synthesized, and what are the critical reaction conditions?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous chloroformates (e.g., methyl chloroformate) are typically synthesized via phosgenation of the corresponding alcohol. For 2-Bromo-3-fluorophenol, reaction with phosgene (or safer alternatives like triphosgene) in anhydrous conditions (e.g., dichloromethane) at 0–5°C is recommended. Strict temperature control and inert gas purging minimize side reactions (e.g., hydrolysis). Post-synthesis purification via distillation or recrystallization under dry nitrogen ensures high purity .

Advanced Research Questions

Q. What methodologies are employed to analyze the structural conformation of this compound using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Key steps include:

- Growing crystals in moisture-free, inert solvents (e.g., hexane/ethyl acetate).

- Collecting intensity data with a high-resolution diffractometer.

- Refining structures using SHELXL’s least-squares algorithms to resolve halogen (Br/F) positional disorder.

- Validating bond angles and torsional parameters against crystallographic databases to confirm steric effects from bromine/fluorine substituents .

Q. How can this compound be utilized as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for compound detection?

- Methodological Answer : This chloroformate reacts with amines, alcohols, or thiols to form stable derivatives. For example:

- Step 1 : Mix the target analyte (e.g., amino acid) with this compound in pyridine to catalyze esterification.

- Step 2 : Extract derivatives using ethyl acetate, then analyze via GC-MS with an HP-INNOWAX column.

- Advantages : Enhanced volatility and electron-capture detection sensitivity due to bromine/fluorine substituents. This method is analogous to ethyl chloroformate derivatization for proteomic analysis .

Q. What are the potential discrepancies in acute toxicity data (e.g., LC50 values) for chloroformate compounds, and how should researchers address these inconsistencies?

- Methodological Answer : Discrepancies in LC50 values (e.g., Vernot et al. vs. later studies for methyl chloroformate) arise from variations in exposure duration, animal models, or analytical methods. To mitigate:

- Standardize protocols using OECD guidelines for acute inhalation toxicity (e.g., fixed 4-hour exposures in controlled chambers).

- Cross-validate LC50 data with in vitro assays (e.g., human lung cell lines) to assess interspecies differences.

- Reconcile conflicting results by analyzing hydrolysis byproducts (e.g., HCl, CO2), which contribute to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.